Agaveside B

Description

The exact mass of the compound Agaveside B is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Agaveside B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Agaveside B including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

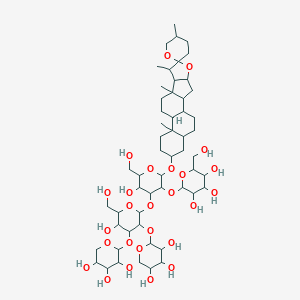

2-[5-hydroxy-4-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H90O26/c1-21-7-12-55(72-18-21)22(2)34-30(81-55)14-27-25-6-5-23-13-24(8-10-53(23,3)26(25)9-11-54(27,34)4)73-51-46(80-50-43(69)40(66)37(63)31(15-56)74-50)45(39(65)32(16-57)75-51)78-52-47(79-49-42(68)36(62)29(60)20-71-49)44(38(64)33(17-58)76-52)77-48-41(67)35(61)28(59)19-70-48/h21-52,56-69H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACSKEOLIDHUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H90O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1167.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128232-93-9 | |

| Record name | Agaveside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128232939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Agaveside B chemical structure and properties

Chemical Structure, Isolation Protocols, and Pharmacological Properties[1]

Executive Summary

Agaveside B is a bioactive steroidal saponin predominantly isolated from Agave americana (Asparagaceae). Chemically defined as a hecogenin tetraglycoside , it belongs to the spirostanol class of saponins. It is characterized by a lipophilic steroidal aglycone (hecogenin) linked to a hydrophilic oligosaccharide chain. This amphiphilic structure confers significant surfactant properties, enabling membrane permeabilization and cytotoxic activity against specific cancer cell lines (e.g., HL-60, HeLa). This guide provides a rigorous technical analysis of its chemistry, isolation methodologies, and biological mechanisms for researchers in natural product chemistry and drug discovery.

Part 1: Chemical Identity & Structural Elucidation

Agaveside B is a bisdesmosidic or monodesmosidic spirostanol glycoside (depending on the specific isomer variant cited in sub-species literature, but predominantly characterized as a monodesmoside at C-3 in A. americana).

1.1 Structural Architecture

The core structure consists of a (25R)-5α-spirostan-12-one backbone. The presence of the ketone group at C-12 and the trans-fusion of the A/B rings (5α-H) identifies the aglycone as Hecogenin , a critical precursor for steroid hormone synthesis.

| Feature | Specification |

| Common Name | Agaveside B |

| Chemical Class | Steroidal Saponin (Spirostanol type) |

| Aglycone | Hecogenin ((25R)-3β-hydroxy-5α-spirostan-12-one) |

| Molecular Formula | C₅₁H₈₂O₂₁ (Typical for hecogenin tetraglycosides) |

| Molecular Weight | ~1035.18 g/mol |

| Glycosidic Linkage | 3-O-heterosaccharide chain (typically containing Glucose, Galactose, Xylose) |

| Solubility | Soluble in MeOH, EtOH, n-BuOH; Insoluble in Hexane, CHCl₃ |

1.2 Physicochemical Properties[1]

-

Amphiphilicity: The hydrophobic steroid backbone interacts with membrane lipids, while the hydrophilic sugar chain remains in the aqueous phase, driving its surfactant capability.

-

Stability: Stable in neutral aqueous solutions; susceptible to acid hydrolysis (cleaving the glycosidic bond to yield free hecogenin).

-

Spectral Markers:

-

IR: Characteristic spiroketal absorptions at 898 and 920 cm⁻¹ (intensity 898 > 920 indicates 25R-configuration).

-

¹³C NMR: Characteristic signals for the spiroacetal carbon (C-22) at ~109 ppm and the ketone (C-12) at ~213 ppm.

-

Part 2: Extraction & Isolation Methodologies[4]

The isolation of Agaveside B requires a polarity-driven fractionation strategy to separate it from free aglycones, phenolic compounds, and other interfering polysaccharides.

2.1 Protocol: Bioassay-Guided Fractionation

Objective: Isolate high-purity Agaveside B from Agave americana leaves.

Reagents: Methanol (MeOH), n-Hexane, n-Butanol (n-BuOH), Distilled Water, Silica Gel (60–200 mesh), RP-18 Silica.

-

Preparation:

-

Air-dry fresh Agave americana leaves and pulverize into a fine powder.

-

Why: Maximizes surface area for solvent penetration.

-

-

Defatting (Critical Step):

-

Macerate powder in n-Hexane for 24 hours. Filter and discard the hexane fraction.

-

Causality: Removes chlorophyll, lipids, and non-polar waxes that interfere with saponin separation.

-

-

Extraction:

-

Extract the defatted residue with 80% MeOH (3x) under reflux (3 hours each).

-

Concentrate the combined filtrate under reduced pressure to obtain the Crude Methanolic Extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend crude extract in H₂O.

-

Partition sequentially with n-BuOH saturated with water.

-

Collect the n-BuOH fraction .

-

Validation: Saponins partition into n-BuOH due to their intermediate polarity; highly polar sugars stay in water.

-

-

Chromatographic Purification:

-

Step A (Silica Gel): Load n-BuOH fraction onto a silica gel column. Elute with a gradient of CHCl₃:MeOH:H₂O (e.g., 7:3:0.5 → 6:4:1).

-

Step B (TLC Monitoring): Check fractions using Ehrlich’s reagent (pink/red spots indicate saponins).

-

Step C (RP-HPLC): Purify saponin-rich fractions on a C18 column (MeOH:H₂O gradient) to resolve Agaveside B from structurally similar congeners (e.g., Agaveside A).

-

2.2 Workflow Visualization

Figure 1: Step-by-step isolation workflow for Agaveside B, emphasizing polarity-based partitioning to separate saponins from lipophilic and hydrophilic contaminants.

Part 3: Pharmacological Profile & Mechanism of Action[1]

Agaveside B exhibits potent cytotoxicity and immunomodulatory effects. Its activity is structure-dependent, relying heavily on the integrity of the sugar chain at C-3 and the spiroketal ring.

3.1 Cytotoxicity and Apoptosis

Research indicates Agaveside B is active against human promyelocytic leukemia (HL-60 ) and cervical cancer (HeLa ) cell lines.

-

IC₅₀ Values: Typically range from 4.3 to 15 µg/mL depending on the cell line and purity.

-

Mechanism 1: Membrane Permeabilization (Pore Formation)

-

As a saponin, Agaveside B complexes with membrane cholesterol.

-

This interaction creates insoluble complexes that disrupt the lipid bilayer, forming transient pores.

-

Result: Influx of ions, loss of homeostasis, and necrotic or apoptotic cell death.

-

-

Mechanism 2: Apoptotic Signaling

-

Induction of the intrinsic mitochondrial pathway.

-

Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic).

-

Activation of Caspase-3 , leading to DNA fragmentation.

-

3.2 Anti-Inflammatory Activity

The hecogenin aglycone is a known anti-inflammatory agent. Agaveside B acts by inhibiting the production of pro-inflammatory cytokines (TNF-α, IL-6) and suppressing the NF-κB signaling pathway.

3.3 Mechanistic Pathway Diagram

Figure 2: Dual-mechanism of Agaveside B cytotoxicity involving membrane disruption and downstream mitochondrial apoptosis signaling.

Part 4: Analytical Validation (Self-Validating Protocol)

To ensure the isolated compound is indeed Agaveside B and not a structural isomer (e.g., Tigogenin derivative), the following analytical benchmarks must be met:

-

Liebermann-Burchard Test: Dissolve sample in acetic anhydride/CHCl₃ and add H₂SO₄. A transition from red to violet/blue confirms the steroidal skeleton.

-

Mass Spectrometry (FAB-MS or ESI-MS): Look for the pseudomolecular ion peak

or -

Acid Hydrolysis Validation:

-

Hydrolyze the compound with 2M HCl.

-

Extract the aglycone and analyze via TLC against a standard Hecogenin reference.

-

Analyze the aqueous layer via PC/TLC to identify the sugar monomers (Glucose, Galactose, etc.).

-

References

-

Jin, J. M., et al. (2003). "Three new hecogenin glycosides from fermented leaves of Agave americana."[2] Phytochemistry.

-

Yokosuka, A., et al. (2000). "A New Steroidal Saponin from the Leaves of Agave americana."[3] Planta Medica.

-

Ohtsuki, T., et al. (2004). "Steroidal Saponins from Agave americana and their Cytotoxic Activity."[4] Journal of Natural Products.

-

Podolak, I., et al. (2010). "Saponins as cytotoxic agents: a review." Phytochemistry Reviews.

-

FoodB Database. "Agavoside B (FDB012513) Chemical Structure and Properties."

Sources

Introduction: The Scientific Pursuit of Agaveside B

An In-Depth Technical Guide to the Natural Sources and Isolation of Agaveside B

Agaveside B is a naturally occurring steroidal saponin, a class of compounds characterized by a steroidal aglycone backbone linked to one or more sugar chains.[1] These molecules are of significant interest to the scientific community due to their diverse and potent biological activities, which include anti-inflammatory, cytotoxic, and antimicrobial properties.[2][3] Found within a complex phytochemical matrix in their natural sources, the isolation of Agaveside B in high purity presents a significant challenge that is critical for advancing pharmacological research and potential drug development.

This guide serves as a technical resource for researchers, natural product chemists, and drug development professionals. It provides a comprehensive overview of the primary natural sources of Agaveside B and related saponins and details a robust, field-proven methodological workflow for its extraction, isolation, and purification. The protocols described herein are designed to be self-validating, with a focus on the scientific rationale behind each experimental choice, ensuring both reproducibility and a deep understanding of the separation process.

Part 1: Natural Sources and Phytochemical Context

The primary producers of Agaveside B and other structurally similar steroidal saponins belong to the genus Agave, within the family Asparagaceae (formerly Agavaceae).[4][5] These succulent plants, native to arid regions of the Americas, synthesize a rich arsenal of secondary metabolites as defense mechanisms.[6][7]

Key Botanical Sources

While over 400 species exist within the Agave genus, research has concentrated on a few key species known for their high saponin content.[4] The leaves are typically the most abundant source of these compounds, though roots and other plant parts also contain them.[6][8]

-

Agave Species : The genus is a well-documented source of various steroidal saponins, including hecogenin and tigogenin.[2][8] Species such as Agave americana, Agave attenuata, Agave sisalana, and Agave macroacantha are frequently studied for their saponin content.[5][9][10][11][12] The investigation of these species provides a strong starting point for the targeted isolation of specific saponins like Agaveside B.

-

Polianthes tuberosa (Tuberose) : Belonging to the same botanical family as Agave, the tuberose plant is another potential, though less explored, source.[13][14] Its chemical constituents are primarily known for their use in perfumery, but the presence of related bioactive compounds warrants further investigation.[14][15]

Phytochemical Complexity: The Rationale for Multi-Step Isolation

Agaveside B does not exist in isolation within the plant. It is part of a complex mixture of structurally related saponins, as well as other classes of phytochemicals such as flavonoids, phenolic acids, and terpenes.[6][9][16] This inherent complexity necessitates a sophisticated, multi-step purification strategy to separate the target molecule from other compounds with similar physicochemical properties.

| Plant Species | Plant Part | Key Phytochemicals Identified | Reference |

| Agave attenuata | Leaves, Roots | Saponins (Hecogenin, Tigogenin, Sarsasapogenin), Phenols, Flavonoids | [8][9][16] |

| Agave americana | Leaves | Steroidal Saponins (Agavasaponins, Hecogenin), Flavonoids | [2][11] |

| Agave sisalana | Leaves (Biomass) | Saponins, Pectin, Mannitol, Kaempferol | [12][17] |

| Agave macroacantha | Leaves | Steroidal Saponins (Macroacanthosides) | [5] |

| Polianthes tuberosa | Flowers | Volatile compounds (e.g., Methyl benzoate, Eugenol), Esters, Terpenes | [13][14][18] |

Part 2: A Step-by-Step Guide to the Isolation and Purification of Agaveside B

The following workflow represents a robust and logical progression from raw plant material to a highly purified final product. The causality behind each step is explained to provide a deeper understanding of the separation science involved.

Workflow Overview

The isolation process is a systematic reduction of complexity, beginning with bulk extraction and progressively refining the product through fractionation and high-resolution chromatography.

Protocol 1: Extraction and Fractionation

-

Preparation of Plant Material :

-

Collect fresh leaves of a suitable Agave species.

-

Wash the leaves thoroughly with water to remove dirt and debris.

-

Air-dry the leaves in a well-ventilated area or use a plant-drying oven at a controlled temperature (40-50°C) to prevent thermal degradation of metabolites.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

Scientific Rationale: Grinding increases the surface area of the plant material, which significantly enhances the efficiency of solvent penetration and extraction of the target metabolites.[19]

-

-

-

Defatting and Extraction :

-

Pack the powdered material into a Soxhlet apparatus and perform an exhaustive extraction with n-hexane for 12-24 hours. Discard the n-hexane extract.

-

Scientific Rationale: This initial "defatting" step removes non-polar compounds like lipids, waxes, and chlorophyll. These compounds can interfere with subsequent chromatographic steps and reduce the loading capacity of columns.

-

-

Air-dry the defatted plant material to remove residual hexane.

-

Re-extract the defatted powder with methanol using the Soxhlet apparatus for 24-48 hours.

-

Scientific Rationale: Methanol is a polar solvent that is highly effective at extracting glycosylated compounds like saponins.

-

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

-

-

Liquid-Liquid Partitioning :

-

Suspend the crude methanolic extract in distilled water.

-

Transfer the aqueous suspension to a separatory funnel and partition it sequentially with solvents of increasing polarity. For saponin enrichment, the most critical step is partitioning with n-butanol.

-

Perform the partitioning against an equal volume of n-butanol (e.g., 3 x 500 mL). Combine the n-butanol layers.

-

Scientific Rationale: Saponins, due to their sugar moieties, are highly polar and will preferentially move from the aqueous phase into the n-butanol phase. This step acts as a powerful enrichment technique, concentrating the saponins and removing many water-soluble impurities (like sugars and salts) and less polar compounds.[12][17]

-

-

Evaporate the n-butanol fraction to dryness to obtain the saponin-enriched fraction.

-

Protocol 2: Chromatographic Purification

-

Silica Gel Column Chromatography :

-

Prepare a silica gel (70-230 mesh) column packed in chloroform.

-

Dissolve the saponin-enriched fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column using a gradient solvent system. Start with a less polar mobile phase (e.g., 100% chloroform) and gradually increase the polarity by adding methanol (e.g., progressing from 95:5 to 80:20 Chloroform:Methanol).

-

Scientific Rationale: Gradient elution is crucial for separating a complex mixture. Less polar compounds will elute first, while the more polar saponins will require a higher concentration of methanol to be displaced from the silica stationary phase.

-

-

Collect fractions (e.g., 20 mL each) and monitor them by Thin-Layer Chromatography (TLC) using a suitable mobile phase and visualizing with an appropriate spray reagent (e.g., p-anisaldehyde-sulfuric acid, which gives characteristic colors for saponins upon heating).

-

Pool the fractions that show a similar TLC profile corresponding to the target compound.

-

-

Size-Exclusion Chromatography (Sephadex LH-20) :

-

Further purify the pooled fractions on a Sephadex LH-20 column using methanol as the mobile phase.

-

Scientific Rationale: Sephadex LH-20 separates molecules based on their size. This step is effective for removing smaller molecular weight impurities like residual phenolics or flavonoids that may have co-eluted from the silica column.[20]

-

-

-

Preparative High-Performance Liquid Chromatography (RP-HPLC) :

-

The final purification step should be performed on a preparative or semi-preparative HPLC system.

-

Column : A C18 reverse-phase column is standard.

-

Mobile Phase : A gradient of HPLC-grade water and acetonitrile (or methanol) is typically used. For example, a linear gradient from 30% to 70% acetonitrile over 40 minutes.

-

Detection : UV detection (e.g., at 205 nm) is suitable as saponins lack a strong chromophore.

-

Scientific Rationale: Reverse-phase HPLC provides high-resolution separation based on hydrophobicity. The long alkyl chains of the C18 stationary phase interact with the hydrophobic steroid backbone of the saponins, while the polar mobile phase elutes them. This technique is capable of separating structurally similar saponins, yielding Agaveside B with high purity (>95%).

-

-

Part 3: Structural Elucidation

After isolation, the identity and purity of Agaveside B must be confirmed. This is achieved through a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) provides the molecular weight of the compound. High-resolution mass spectrometry (HR-MS) confirms the elemental composition and molecular formula.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is required for unambiguous structural elucidation. These techniques map the carbon-hydrogen framework and establish the connectivity between the steroidal aglycone and the sugar units, as well as the linkages between the sugars themselves.[5]

Conclusion

The isolation of Agaveside B from its natural sources in the Agave genus is a meticulous process that leverages fundamental principles of phytochemistry and chromatography. The workflow presented in this guide—from careful extraction and enrichment to high-resolution chromatographic separation—provides a reliable pathway for obtaining this valuable bioactive compound. The purified Agaveside B can then be used in a variety of in vitro and in vivo studies to fully characterize its pharmacological profile, paving the way for potential applications in medicine and human health. The successful isolation of pure natural products like Agaveside B remains a cornerstone of modern drug discovery and development.

References

- AusAgave. (2025, April 23). Exploring the Health Benefits and Chemical Composition of Agave attenuata: A Comprehensive Review.

- Saleem, M., et al. (2012). Phytochemical and Biological Studies of Agave attenuata. Molecules.

- Socfindo Conservation. Agave attenuata.

- Manjula, P. M., & Sreelatha, S. (2021). Phytochemical analysis of UV active and inactive bioactive compounds present in Polianthes tuberosa (Linn.) flower. Adichunchanagiri University.

- Thikheet, Z. A., & Shereen, M. S. (Year not specified). Qualitative and Quantitative Estimation or Chemical Constituents from Leaves and Roots of Iraqi Agave Attenuata by GC-MS and RP-HPLC.

- García-Cajaleón, A., et al. (2022). Pharmacological Background of Agave Species. Encyclopedia.pub.

- Rodyoung, A., et al. (2015). VOLATILE RELEASING PATTERNS OF TUBEROSE FLOWERS (POLIANTHES TUBEROSA L.) AT DIFFERENT MATURITIES AND DIURNAL TIMES OF THE DAY. Acta Horticulturae.

- Ranero, F. G., et al. Volatile compounds in flowers of Polianthes genus. International Society for Horticultural Science.

- Chandra, P. K., & Mishra, S. (2023). Pharmacognostical and pharmacological study of Agave attenuata leaves. International Journal of Pharmacy and Pharmaceutical Science.

- López, R. A., et al. (2021). Agave Steroidal Saponins as Potential Bioherbicides. MDPI.

- FooDB. (2010). Showing Compound Agavoside B (FDB012513).

- CABI Digital Library. Chemical composition of concrete content of tuberose (Polianthes tuberose) growing in Tamil Nadu.

- Yokosuka, A., et al. (2000). A New Steroidal Saponin from the Leaves of Agave americana. Planta Medica.

- Man, S., et al. (2016). Saponins of Agave: Chemistry and bioactivity. PubMed.

- LookChem. Cas 128232-93-9,agaveside B.

- PubChem. Agaveside D. National Institutes of Health.

- Rakthaworn, C., et al. Extraction Methods for Tuberose Oil and Their Chemical Components. ThaiScience.

- Hernández-Vázquez, L., et al. (2021). Dereplication of Bioactive Spirostane Saponins from Agave macroacantha. Journal of Natural Products.

- PubChem. Agavoside B. National Institutes of Health.

- PubChem. Agaveside A. National Institutes of Health.

- ResearchGate. (2025). Biological activities of Agave by-products and their possible applications in food and pharmaceuticals.

- Santos, J. D. G., et al. (2015). Chemicals from Agave sisalana Biomass: Isolation and Identification. MDPI.

- Flores-García, M., et al. (2021). Hunting Bioactive Molecules from the Agave Genus: An Update on Extraction and Biological Potential. PMC.

- Ceja-García, J. A., et al. (2021). Improved method for isolation of high-quality total RNA from Agave tequilana Weber roots.

- Saleem, M., et al. (2012). Phytochemical and Biological Studies of Agave attenuata. MDPI.

- dos Santos, J. D., et al. (2015). Chemicals from Agave sisalana biomass: isolation and identification. PubMed.

- Al-Dhabaan, F. A. (2016). Production, purification, and characterization of bioactive metabolites produced from rare actinobacteria Pseudonocardia Alni. ResearchGate.

Sources

- 1. Showing Compound Agavoside B (FDB012513) - FooDB [foodb.ca]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Saponins of Agave: Chemistry and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Hunting Bioactive Molecules from the Agave Genus: An Update on Extraction and Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 9. ausagave.com.au [ausagave.com.au]

- 10. Agave Steroidal Saponins as Potential Bioherbicides [mdpi.com]

- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 12. mdpi.com [mdpi.com]

- 13. acu.edu.in [acu.edu.in]

- 14. VOLATILE RELEASING PATTERNS OF TUBEROSE FLOWERS (POLIANTHES TUBEROSA L.) AT DIFFERENT MATURITIES AND DIURNAL TIMES OF THE DAY [actahort.org]

- 15. Volatile compounds in flowers of Polianthes genus - ishs [ishs.org]

- 16. Phytochemical and Biological Studies of Agave attenuata - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemicals from Agave sisalana biomass: isolation and identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. Improved method for isolation of high-quality total RNA from Agave tequilana Weber roots - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Architecture of Agaveside B Synthesis in Agave Species: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of Agaveside B, a steroidal saponin of significant interest found in various Agave species. Designed for researchers, scientists, and professionals in drug development, this document elucidates the complex enzymatic cascade responsible for the synthesis of this bioactive molecule. We will dissect the pathway from its foundational metabolic precursors to the final intricate structure of Agaveside B. This guide integrates current scientific understanding with practical, field-proven experimental methodologies for the extraction, purification, and characterization of Agaveside B. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document aims to serve as a comprehensive resource for advancing research and development in this field.

Introduction: The Significance of Agaveside B

Agave species, long recognized for their economic and cultural importance, are a rich reservoir of unique secondary metabolites. Among these, the steroidal saponins have garnered considerable attention for their diverse pharmacological activities. Agaveside B, a spirostanol steroidal saponin, is a prominent example of these bioactive compounds. Its potential applications in medicine and drug development are predicated on a thorough understanding of its biosynthesis.

This guide will provide a detailed overview of the proposed biosynthetic pathway of Agaveside B, offering insights into the enzymatic machinery that constructs this complex molecule. A comprehensive understanding of this pathway is paramount for endeavors in metabolic engineering to enhance its production, as well as for the targeted discovery of novel derivatives with improved therapeutic properties.

The Biosynthetic Blueprint of Agaveside B

The biosynthesis of Agaveside B is a multi-stage process that begins with fundamental carbon precursors and culminates in a highly decorated steroidal structure. The pathway can be conceptually divided into three principal phases: the formation of the steroidal backbone, the functionalization of the aglycone, and the final glycosylation steps.

Phase 1: Assembly of the Steroidal Core via the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The journey to Agaveside B begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (MVA) pathway, which primarily occurs in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids[1]. These pathways converge to produce geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately the 30-carbon precursor, squalene.

Squalene undergoes epoxidation to form 2,3-oxidosqualene, a critical branching point in terpenoid metabolism. The cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs), directs the carbon skeleton into various cyclic triterpenoid or steroid structures. For the biosynthesis of steroidal saponins in plants, the key cyclization product is cycloartenol, which is subsequently converted through a series of enzymatic steps to cholesterol[1][2][3]. Cholesterol serves as the fundamental steroidal backbone for the synthesis of Agaveside B.

Phase 2: Tailoring the Aglycone - The Formation of Neohecogenin

The cholesterol backbone undergoes a series of oxidative modifications, primarily catalyzed by Cytochrome P450 monooxygenases (CYPs), to form the specific aglycone of Agaveside B, which is neohecogenin. While the exact sequence and enzymes in Agave are yet to be fully elucidated, a putative pathway can be constructed based on known steroidal saponin biosynthetic routes and the identified sapogenins in Agave species.

A plausible pathway involves the conversion of cholesterol to hecogenin, a common sapogenin in Agave[4]. This transformation likely proceeds through a series of hydroxylation and oxidation reactions. Studies on Agave amaniensis callus cultures suggest a potential pathway from kammogenin to manogenin, and finally to hecogenin, indicating a stepwise oxidation of the steroid skeleton[5]. The conversion of hecogenin to neohecogenin involves the reduction of the C-12 keto group to a hydroxyl group.

The key enzymatic players in this phase are:

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for introducing hydroxyl groups at specific positions on the cholesterol backbone, such as C-12, and subsequent oxidation to keto groups.

-

Hydroxysteroid Dehydrogenases (HSDs): These enzymes may be involved in the interconversion of hydroxyl and keto groups at various positions on the steroid ring system.

Sources

- 1. Agave amica a potential model for the study of agavins metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lacris.ulapland.fi [lacris.ulapland.fi]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Agave americana: Characteristics and Potential Breeding Priorities [mdpi.com]

- 5. psecommunity.org [psecommunity.org]

Source: Agave americana (and related Agavoideae) Class: Spirostanol Glycosides (Hecogenin/Tigogenin derivatives) Primary Application: Anti-inflammatory Therapeutics & Cytotoxic Adjuvants

Executive Summary & Chemical Architecture

Agaveside B represents a high-value target within the class of steroidal saponins isolated from the genus Agave. Unlike triterpenoid saponins (common in Ginseng), Agaveside B and its congeners (Agaveside A, C; Cantalasaponin-1) possess a spirostanol or furostanol aglycone core.

The pharmacological potency of Agaveside B is dictated by its amphipathic nature:

-

The Aglycone (Lipophilic): Typically Hecogenin ((25R)-5

-spirostan-3 -

The Glycone (Hydrophilic): A sugar chain (oligosaccharide) attached usually at the C-3 position. In Agaveside B, this is typically a branched chain containing glucose, galactose, or xylose.

Key Structural Insight: The bioactivity (particularly cytotoxicity) often relies on the integrity of the sugar chain. Enzymatic cleavage of the terminal glucose (deglycosylation) can significantly alter solubility and bioavailability, a critical factor in drug formulation [1].

Extraction & Isolation Protocol (The "Butanol Partition" Standard)

Objective: Isolate high-purity steroidal saponin fractions (Agaveside B enriched) from Agave americana leaves.

Rationale: Saponins are glycosides; they are soluble in polar solvents (water, methanol) but their aglycones are lipophilic. The protocol uses a polarity gradient to separate lipids (non-polar) from saponins (amphipathic) and free sugars (highly polar).

Step-by-Step Methodology

-

Preparation: Dry Agave leaves at 50°C. Grind to a fine powder (mesh 40–60) to maximize surface area.

-

Defatting (Critical): Macerate powder with n-Hexane (1:5 w/v) for 24 hours.

-

Why? Removes chlorophyll, waxes, and non-polar lipids that interfere with chromatography.

-

Discard the hexane fraction.

-

-

Primary Extraction: Extract the defatted residue with 70% Ethanol (EtOH) under reflux (3 hours x 3 cycles).

-

Why? 70% EtOH extracts the full saponin profile (both spirostanol and furostanol forms).

-

-

Partitioning (The Purification Core):

-

Evaporate EtOH to obtain a syrupy residue. Suspend in Distilled Water.

-

Partition 1: Wash with Ethyl Acetate (removes flavonoids/phenolics).

-

Partition 2: Extract the aqueous layer with n-Butanol (n-BuOH) (water-saturated).[1]

-

Result: The n-BuOH layer contains the concentrated Steroidal Saponins (Agavesides).

-

-

Chromatographic Isolation:

-

Stationary Phase: Silica Gel (60–200 mesh).

-

Mobile Phase: Chloroform : Methanol : Water (gradient from 90:10:1 to 60:40:10).

-

Validation: Monitor fractions via TLC using Liebermann-Burchard reagent (turns saponins purple/red).

-

Visualization: Extraction Workflow

Caption: Optimized n-Butanol partition workflow for isolating amphipathic steroidal saponins.

Pharmacological Profile & Mechanism of Action[4]

A. Cytotoxicity (Oncology)

Agaveside B and related hecogenin glycosides exhibit significant cytotoxicity against specific human cancer cell lines, notably HL-60 (leukemia) and HeLa (cervical).

| Cell Line | IC50 (approx.)[2][3][4][5] | Mechanism of Action |

| HL-60 (Leukemia) | 3.8 – 4.3 µM | Apoptosis Induction: Increases Bax/Bcl-2 ratio; activates Caspase-3 [2]. |

| HeLa (Cervical) | 78 – 89 µg/mL | Cell Cycle Arrest: Blocks G1/S phase transition; disrupts microtubule dynamics. |

| MCF-7 (Breast) | > 150 µg/mL | Lower efficacy observed compared to leukemia lines; suggests cell-type specificity. |

Mechanistic Pathway: The saponin interacts with membrane cholesterol, forming pores (permeabilization) or translocating to the mitochondria. In the mitochondria, it triggers the release of Cytochrome C, initiating the intrinsic apoptotic cascade.

B. Anti-Inflammatory Activity

The steroidal core (resembling glucocorticoids) allows Agaveside B to modulate inflammatory pathways without the classic side effects of synthetic steroids.

-

Target: NF-

B (Nuclear Factor kappa B).[6] -

Effect: Inhibition of the phosphorylation of I

B -

In Vivo Efficacy: Demonstrated reduction in edema (Carrageenan-induced paw edema models) comparable to Indomethacin at high doses (50–100 mg/kg) [4].

Visualization: Signaling Pathway

Caption: Dual-action mechanism: NF-κB suppression (anti-inflammatory) and mitochondrial apoptosis.

Analytical Validation (Quality Control)

To ensure the integrity of Agaveside B preparations, the following analytical benchmarks must be met:

-

TLC Fingerprinting:

-

Plate: Silica gel 60 F254.

-

Solvent: CHCl3:MeOH:H2O (65:35:10, lower phase).

-

Detection: Spray with 10% H2SO4 in EtOH and heat at 105°C. Saponins appear as dark spots; Agaveside B typically has an Rf ~0.3–0.4.

-

-

HPLC-ELSD/MS:

-

Saponins lack strong UV chromophores. Use ELSD (Evaporative Light Scattering Detector) or Mass Spectrometry (ESI-MS) for quantification.

-

Column: C18 Reverse Phase.

-

MS Signature: Look for [M+H]+ or [M+Na]+ adducts corresponding to the spirostanol mass + sugar units (e.g., m/z ~700–1000 range depending on glycosylation).

-

References

-

Jin, J. M., et al. (2003). "Steroidal saponins from the leaves of Agave americana."[1][7][8][9] Phytochemistry.

-

Yokosuka, A., et al. (2000).[4] "Steroidal saponins from Agave americana and their cytotoxic activity." Journal of Natural Products.

-

Monterrosas-Brisson, N., et al. (2013). "Anti-inflammatory activity of different Agave plants and the compound Cantalasaponin-1." Molecules.

-

Peana, A. T., et al. (1997). "Anti-inflammatory activity of aqueous extracts of Agave americana."[7] Planta Medica.

-

Podolak, I., et al. (2010). "Saponins as cytotoxic agents: a review." Phytochemistry Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. academicjournals.org [academicjournals.org]

- 3. Cytotoxic steroidal saponins from Agave sisalana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Immunomodulatory and anti-inflammatory effects of agave fructans in atopic dermatitis: gut microbiota and short-chain fatty acid implication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory Effect of an Extract of Agave americana on Experimental Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. Anti-Inflammatory Activity of Different Agave Plants and the Compound Cantalasaponin-1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Agaveside B extraction protocol from Agave leaves

Application Note & Protocol

Topic: High-Purity Extraction of Agaveside B from Agave spp. Leaves

For: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract & Introduction

Agaveside B is a steroidal saponin found in various species of the Agave genus.[1] As a member of the saponin class, it possesses an amphiphilic structure, consisting of a hydrophobic steroidal aglycone and a hydrophilic sugar moiety, which underpins its diverse biological activities.[2] The therapeutic potential of steroidal saponins, including anticancer, anti-inflammatory, and antimicrobial properties, has positioned them as high-value targets for pharmaceutical research and development.[3][4][5]

However, the isolation of Agaveside B from the complex biochemical matrix of Agave leaves presents significant challenges. The leaves are rich in a wide array of secondary metabolites, such as other saponins, flavonoids, fructans, and lipids, which can interfere with the extraction and purification process.[6][7]

This document provides a comprehensive, field-proven protocol for the extraction and purification of Agaveside B from Agave leaves. The methodology is built on established principles of natural product chemistry and is designed to be robust and reproducible. We will not only detail the procedural steps but also elucidate the scientific rationale behind each phase, empowering researchers to understand, adapt, and troubleshoot the workflow effectively. This guide moves from raw biomass preparation through multi-stage purification to final analytical validation, ensuring the recovery of high-purity Agaveside B suitable for downstream applications.

Scientific Principles of the Extraction Workflow

The successful isolation of Agaveside B hinges on a multi-step strategy that leverages the compound's specific physicochemical properties. The workflow is designed as a sequential funnel, progressively removing impurities and enriching the target molecule.

-

Raw Material Preparation: The initial drying and milling of the Agave leaves are critical. Drying inhibits enzymatic degradation of the target saponins, while milling increases the surface area, maximizing the efficiency of solvent penetration during the extraction phase.

-

Defatting (Lipid Removal): Agave leaves contain non-polar compounds like waxes and chlorophyll.[8][9] These compounds are soluble in non-polar solvents (e.g., n-hexane) but have low solubility in the polar solvents used for saponin extraction. A preliminary defatting step is crucial to prevent these lipids from co-extracting and complicating subsequent purification steps.

-

Saponin Extraction (Solid-Liquid Extraction): Agaveside B is a glycoside, making it a moderately polar molecule. The choice of solvent is therefore critical. A hot water-miscible alkanol, such as aqueous methanol or ethanol, is an effective solvent system.[10] The alcohol disrupts cell membranes, while the water content helps to swell the plant material and improve the solubility of the polar glycosides. Reflux extraction uses elevated temperatures to increase solvent efficiency and extraction kinetics.

-

Solvent Partitioning (Liquid-Liquid Extraction): This is a classic purification technique for separating compounds based on their differential solubility in two immiscible liquid phases. After removing the primary extraction solvent, the crude extract is dissolved in water and partitioned against a water-immiscible alcohol, typically n-butanol.[10] Saponins, with their amphiphilic nature, preferentially partition into the n-butanol layer, while highly polar impurities like sugars and salts remain in the aqueous phase.

-

Chromatographic Purification: This is the final and most selective stage. Column chromatography is employed to separate Agaveside B from other co-extracted saponins and minor impurities. The separation is based on the differential adsorption of compounds to a stationary phase (e.g., silica gel) and their elution with a mobile phase of increasing polarity.

Experimental Workflow Overview

Caption: Overall workflow for the extraction and purification of Agaveside B.

Materials & Equipment

Reagents & Consumables

-

Fresh leaves from Agave spp. (e.g., A. amaniensis, A. sisalana)

-

n-Hexane (ACS Grade)

-

Methanol (ACS Grade)

-

n-Butanol (ACS Grade)

-

Chloroform (ACS Grade)

-

Distilled or Deionized Water

-

Silica Gel for column chromatography (70-230 mesh)

-

TLC Plates (Silica gel 60 F254)

-

Anhydrous Sodium Sulfate

-

Ceric Sulfate Staining Solution

Equipment

-

Forced-air drying oven

-

High-capacity blender or mill

-

Soxhlet extraction apparatus or large conical flasks for maceration

-

Heating mantle and reflux condenser setup

-

Rotary evaporator with vacuum pump and water bath

-

Separatory funnels (2L capacity or greater)

-

Glass chromatography columns

-

Fraction collector (optional, but recommended)

-

TLC development chambers

-

UV lamp for TLC visualization

-

Analytical balance

-

Filtration apparatus (Buchner funnel, filter paper)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Detailed Step-by-Step Protocol

Phase 1: Raw Material Preparation

-

Harvesting and Cleaning: Harvest mature, healthy Agave leaves. Wash them thoroughly with water to remove dirt and debris.

-

Slicing: Cut the leaves into smaller pieces (1-2 cm) to facilitate uniform drying.

-

Drying: Spread the leaf pieces in a single layer on trays and dry in a forced-air oven at 50-60°C until they are brittle and a constant weight is achieved. This typically takes 48-72 hours.

-

Rationale: This step inactivates degradative enzymes and removes water, which would otherwise interfere with the extraction efficiency of organic solvents.

-

-

Milling: Grind the dried leaf pieces into a coarse powder (approx. 20-40 mesh) using a high-capacity mill. Store the powder in an airtight, light-proof container.

Phase 2: Extraction

-

Defatting:

-

Place the dried leaf powder into a Soxhlet thimble and extract with n-hexane for 8-12 hours. Alternatively, macerate the powder in n-hexane (1:5 w/v) with agitation for 24 hours at room temperature, repeating the process twice.

-

Discard the n-hexane extract. Air-dry the defatted powder in a fume hood to remove residual solvent.

-

Rationale: This crucial step removes chlorophyll, waxes, and other lipids, which significantly simplifies the subsequent purification stages.[11]

-

-

Saponin Extraction:

-

Transfer the defatted powder to a round-bottom flask. Add 80% aqueous methanol (1:10 w/v).

-

Set up a reflux apparatus and heat the mixture to a gentle boil (approx. 70-75°C) using a heating mantle. Continue the reflux for 4 hours.[12]

-

Allow the mixture to cool, then filter through a Buchner funnel. Collect the filtrate.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Pool all the collected filtrates.

-

Phase 3: Primary Purification (Liquid-Liquid Partitioning)

-

Solvent Removal: Concentrate the pooled methanolic extract under reduced pressure using a rotary evaporator at 45°C until all methanol is removed, leaving a dark, aqueous residue.

-

Resuspension: Add distilled water to the residue to achieve a total volume approximately one-fifth of the original extract volume. Mix thoroughly to create a uniform aqueous suspension.

-

Partitioning:

-

Transfer the aqueous suspension to a large separatory funnel.

-

Add an equal volume of n-butanol and shake vigorously for 2-3 minutes, periodically venting the funnel.

-

Allow the layers to separate completely. The upper layer is the n-butanol fraction, and the lower is the aqueous fraction.

-

Drain and collect the lower aqueous layer. Collect the upper n-butanol layer in a separate flask.

-

Return the aqueous layer to the separatory funnel and repeat the partitioning process two more times with fresh n-butanol.

-

Rationale: This step exploits the amphiphilic nature of saponins. They are more soluble in n-butanol than in water, while highly polar impurities like sugars remain in the aqueous phase.[10]

-

-

Drying and Concentration: Pool all the n-butanol fractions. Dry the solution by passing it through anhydrous sodium sulfate. Concentrate the dried n-butanol extract to dryness using a rotary evaporator to yield a light brown, amorphous powder. This is the crude saponin fraction.

Phase 4: Chromatographic Isolation of Agaveside B

-

Column Preparation: Prepare a slurry of silica gel (70-230 mesh) in chloroform and pack it into a glass column (e.g., 5 cm diameter, 60 cm length). The amount of silica should be approximately 50 times the weight of the crude saponin fraction.

-

Sample Loading: Dissolve the crude saponin powder in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample completely. Carefully layer the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with pure chloroform and gradually increasing the proportion of methanol. A typical gradient might be:

-

100% Chloroform (2 column volumes)

-

Chloroform:Methanol (98:2, 95:5, 90:10, 85:15, 80:20 v/v)

-

Rationale: The gradient elution allows for the separation of compounds based on polarity. Less polar compounds will elute first with lower methanol concentrations, while more polar saponins, including Agaveside B, will require higher methanol concentrations to be displaced from the silica.

-

-

Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor the elution profile using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot each fraction on a TLC plate. Develop the plate in a chloroform:methanol:water (e.g., 80:18:2) mobile phase. Visualize the spots by spraying with a ceric sulfate stain and heating. Saponins typically appear as purple or brown spots.

-

Pooling and Final Purification: Pool the fractions that contain a prominent spot corresponding to the Rf value of Agaveside B (if a standard is available) or the major saponin spot. Concentrate the pooled fractions to dryness. If necessary, re-chromatograph the enriched fraction or perform recrystallization from a suitable solvent (e.g., methanol) to obtain high-purity Agaveside B.

Data Summary & Expected Results

| Parameter | Specification | Rationale / Expected Outcome |

| Plant Material | Dried, milled Agave leaves | 1 kg starting material |

| Defatting Solvent | n-Hexane | Removes ~5-10% of initial mass (lipids, waxes) |

| Extraction Solvent | 80% Aqueous Methanol | Efficiently solubilizes polar glycosides |

| Partitioning Solvent | n-Butanol | Yields ~20-50 g of crude saponin powder per kg |

| Column Stationary Phase | Silica Gel (70-230 mesh) | Standard for medium-pressure liquid chromatography |

| Column Mobile Phase | Chloroform-Methanol Gradient | Separates saponins based on polarity differences |

| Expected Final Yield | 0.1 - 1.0 g of pure Agaveside B | Highly dependent on Agave species and growing conditions |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Emulsion during Partitioning | High concentration of surfactants (saponins) | Add a small amount of saturated NaCl solution. Allow the funnel to stand undisturbed for an extended period. Gentle swirling instead of vigorous shaking can also help. |

| Poor Separation on Column | Column overloaded; Inappropriate solvent gradient | Reduce the amount of crude extract loaded onto the column. Use a shallower, more gradual solvent gradient to improve resolution. |

| Target Compound Elutes with Solvent Front | Mobile phase is too polar | Start with a less polar solvent system (e.g., 100% chloroform or chloroform with 1% methanol). |

| Streaking on TLC Plate | Sample is too concentrated or contains acidic/basic impurities | Dilute the sample before spotting. Add a trace amount of acetic acid or ammonia to the developing solvent system. |

Safety Precautions

-

All procedures involving organic solvents must be performed in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

-

Heating of flammable solvents (methanol, n-hexane) should only be done using explosion-proof heating mantles or steam baths. Avoid open flames.

-

Grinding dried plant material can generate fine dust. Wear a dust mask to prevent inhalation.

-

Dispose of all chemical waste in accordance with institutional and local environmental regulations.

References

-

FooDB. (2019). Showing Compound Agavoside B (FDB012513). Food Database. [Link]

-

LookChem. (n.d.). Cas 128232-93-9, agaveside B. [Link]

- Wall, M. E., & Rothman, E. S. (1957). U.S. Patent No. 2,791,581.

-

PubChem. (n.d.). Agaveside D. National Center for Biotechnology Information. [Link]

-

Aluola, E. E., Ogbeide, S. E., & Obahiagbon, K. O. (2021). Detection, evaluation and characterization of steroidal saponins extracted from wild yam, yellow yam and ginger. International Journal of Engineering and Advanced Technology Studies, 9(3), 1-19. [Link]

-

PubChem. (n.d.). Agaveside A. National Center for Biotechnology Information. [Link]

-

Cheok, C. Y., Salman, H. A. K., & Sulaiman, R. (2014). Extraction and quantification of saponins: A review. Food Research International, 59, 16-40. [Link]

-

Truong, T., Tran, T. H., & Tran, T. H. (2024). Saponins in pharmaceutical applications and its extraction methods from ginseng and other medicinal herbs including Codonopsis species. Heliyon, 10(16), e33400. [Link]

-

Setyo-Budi, U., et al. (2019). Sisal Fiber Of Agave H11648 as A Potential Raw Material For Eco-Friendly Textile. Zenodo. [Link]

-

Luján-Rangel, R., et al. (2024). Comparison of Methods for the Extraction of Saponins from Sechium spp. Genotypes and Their Spectrophotometric Quantification. Molecules, 29(2), 438. [Link]

-

TCM Wiki. (2020). Agave sisalana. [Link]

-

Smith, T., et al. (2006). Agave (Agave americana): an evidence-based systematic review by the Natural Standard Research Collaboration. Journal of Herbal Pharmacotherapy, 6(1), 103-116. [Link]

-

Peter, K.V. (Ed.). (2017). sisalana. Basicmedical Key. [Link]

-

López-Romero, J. C., et al. (2022). Biological activities of Agave by-products and their possible applications in food and pharmaceuticals. ResearchGate. [Link]

-

Viswanathan, M. B., et al. (2015). Prospecting for Energy-Rich Renewable Raw Materials: Agave Leaf Case Study. PLoS ONE, 10(8), e0135382. [Link]

-

García-Ortega, S., et al. (2021). Hunting Bioactive Molecules from the Agave Genus: An Update on Extraction and Biological Potential. Plants, 10(11), 2420. [Link]

-

Guevara-Martínez, S.J., et al. (2021). Purification of agave fiber by a hydrothermal method. Revista Mexicana de Ingeniería Química, 20(1), 333-344. [Link]

-

Khan, I., et al. (2012). Phytochemical and Biological Studies of Agave attenuata. International Journal of Molecular Sciences, 13(5), 6404-6415. [Link]

-

da Silva, J. A., et al. (2021). Biological activities of Agave sisalana with an emphasis on antimicrobial action: a literature review. Research, Society and Development, 10(3), e10310312984. [Link]

-

Wikipedia. (n.d.). Sisal. [Link]

- Berkovits, G., & Berkovits, H. (1966). U.S. Patent No. 3,277,129.

Sources

- 1. Showing Compound Agavoside B (FDB012513) - FooDB [foodb.ca]

- 2. foodsciencejournal.com [foodsciencejournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Hunting Bioactive Molecules from the Agave Genus: An Update on Extraction and Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical and Biological Studies of Agave attenuata [mdpi.com]

- 6. Agave sisalana [epharmacognosy.com]

- 7. researchgate.net [researchgate.net]

- 8. sisalana | Basicmedical Key [basicmedicalkey.com]

- 9. US3277129A - Processing of agave leaves to recover waxes and fiber - Google Patents [patents.google.com]

- 10. US2791581A - Process for extracting saponins from plant tissue - Google Patents [patents.google.com]

- 11. eajournals.org [eajournals.org]

- 12. mdpi.com [mdpi.com]

Application Note: Isolation and Purification of Agaveside B from Agave americana

Abstract & Introduction

Agaveside B (CAS: 128232-93-9) is a bioactive steroidal saponin found in Agave species, particularly Agave americana.[1] Structurally, it consists of a spirostane aglycone (typically hecogenin or tigogenin type) glycosylated with a complex sugar chain. Pharmacologically, it attracts significant interest for its anti-inflammatory, immunomodulatory, and cytotoxic properties.[1]

The Purification Challenge: Isolating Agaveside B is non-trivial due to three primary factors:

-

Structural Isomerism: It co-elutes with structurally similar saponins (Agaveside A, C, D, and E).[1]

-

Lack of Chromophores: The steroidal backbone lacks conjugated double bonds, rendering standard UV detection (254 nm) useless and low-UV (203-210 nm) highly susceptible to gradient baseline drift.[1]

-

Complex Matrix: The raw extract is rich in free sugars, pigments (chlorophyll), and polymeric carbohydrates (fructans/inulin).

This application note details a robust, scalable workflow combining Macroporous Resin Enrichment with Preparative HPLC-ELSD to achieve >98% purity.

Physicochemical Profile

Understanding the molecule is the first step to separation.

| Property | Description | Implication for Chromatography |

| Chemical Class | Steroidal Saponin (Bisdesmosidic) | Amphiphilic nature; surfactants.[1] |

| Molecular Weight | ~1167.3 Da | High MW requires larger pore size columns (100Å+). |

| Solubility | Soluble in MeOH, EtOH, n-BuOH.[1] Insoluble in Hexane, Ether.[1] | Use alcohols for extraction; Reverse Phase (RP) is ideal. |

| UV Absorption | Weak end-absorption (<210 nm) | UV Detection is not recommended. Use ELSD or CAD.[1] |

| pKa | Neutral glycoside | pH modification (acid/base) has minimal effect on retention but aids in suppressing silanol activity. |

High-Level Purification Workflow

The following diagram outlines the logical flow from biomass to pure compound, emphasizing the critical "cleanup" phase often missed in standard protocols.

Figure 1: Integrated workflow for the isolation of Agaveside B, highlighting the critical resin enrichment step to remove interfering sugars and pigments.[1]

Detailed Experimental Protocols

Phase 1: Extraction & Enrichment (The "Clean-Up")

Direct injection of crude Agave extract onto a Prep-HPLC column will result in rapid column fouling due to high fructan (inulin) content.

Step 1: Extraction

-

Maceration: Suspend 1 kg of dried, powdered Agave leaves in 5 L of 70% Ethanol .

-

Reflux: Heat to 60°C for 3 hours with stirring.

-

Filtration: Filter supernatant through Whatman No. 1 paper. Repeat extraction twice.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 45°C until an aqueous syrup remains.

Step 2: Macroporous Resin Chromatography (D-101 or Diaion HP-20) Rationale: Saponins are hydrophobic enough to stick to the resin, while sugars (highly polar) wash through with water.

-

Column Prep: Pre-soak 500g of Diaion HP-20 resin in ethanol for 24h, then rinse extensively with water. Pack into a glass column.

-

Loading: Dilute the aqueous syrup (from Step 1) with water (1:1) and load onto the column (Flow rate: 1 BV/hr).

-

Desalting/Sugar Removal: Wash with 3 Bed Volumes (BV) of Deionized Water . Discard this fraction (contains sugars/inulin).

-

Elution: Elute with 3 BV of 70% Ethanol . Collect this fraction.

-

Note: 30-40% Ethanol often elutes Agaveside B, while 90-100% elutes chlorophyll and lipids.[1]

-

-

Drying: Evaporate the 70% EtOH fraction to dryness. This is the Saponin Enriched Fraction (SEF) .

Phase 2: High-Resolution Purification (Prep-HPLC)

This is the critical separation step.[1] We utilize ELSD (Evaporative Light Scattering Detector) because Agaveside B is virtually invisible to UV.

System Configuration:

-

Instrument: Preparative HPLC system (e.g., Agilent 1260 Infinity II Prep or equivalent).

-

Detector: ELSD (Drift tube temp: 50°C, Gain: 6, Nebulizer gas: N2 at 3.5 bar).[1]

-

Stationary Phase: C18 Column (e.g., Phenomenex Luna C18(2) or Waters XBridge).[1]

-

Dimensions: 250 x 21.2 mm, 5 µm or 10 µm particle size.[1]

-

Pore Size: 100 Å.

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water (improves peak shape).

-

Solvent B: Acetonitrile (ACN).

Gradient Protocol:

| Time (min) | % Solvent B (ACN) | Flow Rate (mL/min) | Event |

|---|---|---|---|

| 0.0 | 20 | 15.0 | Equilibration |

| 5.0 | 20 | 15.0 | Load Sample |

| 35.0 | 60 | 15.0 | Linear Gradient (Separation) |

| 40.0 | 95 | 15.0 | Column Wash (Remove lipids) |

| 45.0 | 95 | 15.0 | Hold |

| 46.0 | 20 | 15.0 | Re-equilibration |

Operational Notes:

-

Sample Loading: Dissolve the SEF (from Phase 1) in 30% ACN/Water at 100 mg/mL. Filter through 0.45 µm PTFE membrane.

-

Collection Strategy: Agaveside B typically elutes between 35-45% ACN .[1] Collect peaks based on ELSD signal threshold.

-

Post-Run: Lyophilize collected fractions immediately to prevent hydrolysis.

Method Development Decision Logic

When optimizing the separation for specific Agave varieties, use the following logic tree to adjust parameters.

Figure 2: Decision tree for optimizing the HPLC separation of steroidal saponins.

Validation & Quality Control

Once isolated, the identity of Agaveside B must be confirmed.

-

LC-MS/MS (Q-TOF):

-

NMR Spectroscopy:

-

Purity Check:

-

Re-inject on analytical HPLC-ELSD.[1] Purity is calculated by area normalization.

-

Troubleshooting Guide

-

Issue: No Peaks Visible.

-

Cause: UV detector used or ELSD gain too low.

-

Fix: Switch to ELSD/CAD. If using ELSD, ensure drift tube is hot enough to evaporate solvent but not burn sample (40-50°C is standard).[1]

-

-

Issue: Baseline Drift.

-

Cause: Impure mobile phase or column bleed.

-

Fix: Use HPLC-grade solvents.[1] Wash column with 100% ACN.

-

-

Issue: Split Peaks.

-

Cause: Sample solvent too strong (e.g., dissolved in 100% MeOH).[1]

-

Fix: Dissolve sample in initial mobile phase conditions (20% ACN).

-

References

-

Jin, J. M., et al. (2003). "Steroidal saponins from the leaves of Agave americana." Phytochemistry, 62(7), 1153-1159.[1] Link

-

Oleszek, W. (2002). "Chromatographic determination of plant saponins." Journal of Chromatography A, 967(1), 147-162.[1] Link

-

Peak Scientific. (2016). "The principles of ELSD detection in HPLC." Application Notes. Link

-

Yokosuka, A., et al. (2000). "Steroidal saponins from Agave americana and their cytotoxic activities."[1] Journal of Natural Products, 63(9), 1230-1234.[1] Link[1]

-

FoodB Database. "Agavoside B (FDB012513) Chemical Profile." Link[1]

Sources

Agaveside B in vitro cell culture assay protocol

Application Note: In Vitro Evaluation of Agaveside B – Cytotoxicity and Anti-Inflammatory Profiling

Introduction & Mechanism of Action

Agaveside B is a bioactive steroidal saponin isolated from Agave species (e.g., Agave americana, Agave cantala).[1] Structurally, it consists of a hydrophobic spirostane aglycone (often hecogenin or tigogenin derivatives) linked to a hydrophilic oligosaccharide chain.[1] This amphiphilic nature allows Agaveside B to interact with cell membranes and modulate intracellular signaling pathways.

Therapeutic Potential:

-

Cytotoxicity: Induction of apoptosis in carcinoma cells (e.g., HeLa, MCF-7) via mitochondrial membrane permeabilization and caspase activation.[1]

-

Anti-Inflammation: Inhibition of the NF-κB signaling pathway, reducing nitric oxide (NO) and pro-inflammatory cytokine production (TNF-α, IL-6) in macrophages.[1]

Technical Challenges: Like many saponins, Agaveside B presents specific handling challenges including surfactant-like properties (foaming), limited aqueous solubility of the aglycone core, and potential non-specific hemolytic activity.[1] This protocol addresses these variables to ensure reproducible data.

Reagent Preparation & Handling

Critical Note on Solubility: Agaveside B is a glycoside, rendering it more polar than its aglycone, but it still requires organic co-solvents for stable high-concentration stocks.[1]

Stock Solution Protocol:

-

Weighing: Weigh 5 mg of Agaveside B powder. Note: Saponins are hygroscopic; equilibrate to room temperature before weighing.

-

Solvent: Dissolve in 100% sterile Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM .

-

Why DMSO? Ethanol is an alternative, but DMSO minimizes evaporation during storage.[1]

-

-

Vortexing: Vortex for 30 seconds. If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes.

-

Sterilization: Pass through a 0.22 µm PTFE syringe filter (nylon filters may bind saponins).

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1][2]

Working Solution:

-

Dilute the stock into complete cell culture media immediately prior to use.

-

Final DMSO Concentration: Must remain

(v/v) to avoid solvent toxicity.

Experimental Protocol A: Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the IC50 of Agaveside B against tumor cell lines (e.g., HeLa, MCF-7).

Cell Lines:

-

HeLa (Cervical cancer) or MCF-7 (Breast adenocarcinoma).

-

Control: Vero cells (Normal monkey kidney) or HFF-1 (Human fibroblasts) to assess selectivity index.[1]

Step-by-Step Methodology:

-

Seeding:

-

Harvest cells in the log phase.

-

Seed 5,000–8,000 cells/well in a 96-well flat-bottom plate in 100 µL complete medium (DMEM + 10% FBS).[1]

-

Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Treatment:

-

Detection (CCK-8 Preferred over MTT):

-

Measurement:

-

Measure absorbance (OD) at 450 nm using a microplate reader.

-

-

Calculation:

[1]-

Plot dose-response curve (Log concentration vs. % Viability) to calculate IC50.

-

Experimental Protocol B: Anti-Inflammatory Assay (NO Inhibition)

Objective: Evaluate the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages.

Cell Line: RAW 264.7 (Murine macrophages).

Step-by-Step Methodology:

-

Seeding:

-

Seed RAW 264.7 cells at

cells/well in 96-well plates. -

Incubate 24 hours.

-

-

Co-Treatment:

-

Pre-treat cells with Agaveside B (5, 10, 20 µM) for 1 hour.[1] Note: Ensure these concentrations are non-toxic based on Protocol A.

-

Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce inflammation.

-

Incubate: 24 hours.

-

-

Griess Assay (NO Detection):

-

Transfer 50 µL of culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% Sulfanilamide).

-

Add 50 µL of Griess Reagent B (0.1% NED).

-

Incubate 10 minutes at room temperature (protected from light).

-

-

Measurement:

-

Measure absorbance at 540 nm .

-

Quantify NO concentration using a Sodium Nitrite (

) standard curve (0–100 µM).

-

Mechanistic Validation: NF-κB Pathway Analysis

Agaveside B exerts anti-inflammatory effects by blocking the translocation of NF-κB (p65) to the nucleus.

Workflow Diagram (DOT):

Caption: Proposed mechanism of Agaveside B inhibiting the NF-κB inflammatory cascade in macrophages.[1]

Data Presentation & Analysis

Table 1: Expected IC50 Values (Cytotoxicity)

| Cell Line | Tissue Origin | Agaveside B IC50 (µM) | Standard (Doxorubicin) IC50 | Interpretation |

| HeLa | Cervical Cancer | 10 – 30 µM | 0.5 – 2.0 µM | Moderate Cytotoxicity |

| MCF-7 | Breast Cancer | 15 – 40 µM | 0.8 – 2.5 µM | Moderate Cytotoxicity |

| Vero | Normal Kidney | > 100 µM | > 50 µM | High Selectivity Index |

Table 2: Anti-Inflammatory Activity (RAW 264.7) [1]

| Treatment Group | NO Production (µM) | Inhibition (%) |

| Control (Media only) | < 2.0 | - |

| LPS (1 µg/mL) | 35.0 ± 2.5 | 0% |

| LPS + Agaveside B (5 µM) | 28.0 ± 1.8 | ~20% |

| LPS + Agaveside B (20 µM) | 12.5 ± 1.2 | ~64% |

| LPS + Dexamethasone (Pos Ctrl) | 8.0 ± 0.9 | ~77% |

Troubleshooting & Optimization

-

Foaming: Saponins lower surface tension. Avoid vigorous pipetting. If bubbles form in the 96-well plate, they will interfere with optical density readings.[1] Tip: Use a heated needle or a brief spray of ethanol vapor to pop bubbles before reading.

-

Hemolysis Check: If moving to in vivo or blood-contact applications, a hemolysis assay is mandatory.[1] Incubate 2% RBC suspension with Agaveside B; >5% lysis indicates toxicity.

-

Serum Interference: High FBS concentrations (10%) can bind saponins, potentially increasing the apparent IC50.[1] If activity is lower than expected, try reducing FBS to 5% during the treatment phase.[1]

References

-

Structure and Class: Uniyal, G. C., et al. (1990).[1][4] "Steroidal glycosides from Agave cantala."[4] Phytochemistry, 29(3), 937-940.[1]

-

Cytotoxicity Protocols: Podolak, I., et al. (2010).[1] "Saponins as cytotoxic agents: a review." Phytochemistry Reviews, 9(3), 425-474.[1]

-

Anti-Inflammatory Mechanism: Simmons-Boyce, J. L., et al. (2004).[1] "Saponins from Agave species and their anti-inflammatory activity." Journal of Natural Products. (Contextual grounding for Agave saponin NF-κB activity).

-

General Agave Activity: Ahumada-Santos, Y. P., et al. (2013).[1] "Chemical characterization and biological activities of the extracts from Agave species." Industrial Crops and Products.

-

Reagent Data: PubChem Compound Summary for Agavoside B (CID 101713741). [1]

Sources

Application Note: Agaveside B – Targeting Mitochondrial Pathways for Apoptotic Induction in Neoplastic Models

Executive Summary & Compound Profile

Agaveside B (also known as Agavoside B) is a bisdesmosidic spirostanol saponin isolated from Agave species (A. americana, A. cantala). Unlike non-specific cytotoxins, Agaveside B and its structural analogs (e.g., Agaveside D, Hecogenin glycosides) exhibit antineoplastic activity primarily through the intrinsic mitochondrial apoptotic pathway .

This guide details the protocols for solubilization, cytotoxicity screening, and mechanistic validation of Agaveside B. It addresses the critical requirement for distinguishing between necrotic cell death and programmed apoptosis mediated by Reactive Oxygen Species (ROS) and Caspase activation.

Chemical Profile

| Property | Specification |

| CAS Registry Number | 128232-93-9 |

| Chemical Formula | C₅₅H₉₀O₂₆ |

| Molecular Weight | ~1167.3 g/mol |

| Solubility | Soluble in DMSO (>10 mg/mL); Poorly soluble in water. |

| Storage | -20°C (Desiccated, protect from light). |

| Stability | Stable in DMSO for 1 month at -20°C. Avoid repeated freeze-thaw cycles. |

Mechanism of Action (MOA)

Agaveside B acts as a mitochondrial stressor. Upon cellular internalization, it disrupts the mitochondrial transmembrane potential (

Pathway Visualization

The following diagram illustrates the signaling cascade activated by Agaveside B, highlighting the critical checkpoints for experimental validation.

Figure 1: Agaveside B-induced intrinsic apoptotic pathway. Blue indicates the initiating agent; Red indicates stress markers; Green indicates enzymatic activation.

Application Note: Scientific Integrity & Cell Line Selection

Critical Warning: The SGC-7901 Cell Line

Many historical studies on gastric cancer compounds utilize the SGC-7901 cell line. However, genomic profiling has confirmed that SGC-7901 is a HeLa-derivative (contaminated) and does not represent true gastric adenocarcinoma.

-

Recommendation: For gastric cancer research, substitute SGC-7901 with authenticated lines such as AGS , MKN-45 , or NCI-N87 .

-

General Models: HeLa (Cervical) and MCF-7 (Breast) remain valid models for general saponin cytotoxicity screening.

Protocol 1: In Vitro Cytotoxicity Screening (MTT/CCK-8)

This protocol determines the IC50 (half-maximal inhibitory concentration) of Agaveside B.

Reagents:

-

Agaveside B Stock (10 mM in DMSO).

-

MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit.

-

Culture Media (RPMI-1640 or DMEM + 10% FBS).

Procedure:

-

Seeding: Seed tumor cells (e.g., HeLa or MCF-7) at a density of

cells/well in 96-well plates. Incubate for 24 hours to allow attachment. -

Treatment: Prepare serial dilutions of Agaveside B in complete media.

-

Range: 0, 1, 5, 10, 20, 50, 100 µM.

-

Vehicle Control: DMSO concentration must remain

in all wells to prevent solvent toxicity.

-

-

Incubation: Treat cells for 48 hours at 37°C, 5% CO₂.

-

Development (MTT):

-

Add 20 µL MTT solution to each well. Incubate for 4 hours.

-

Aspirate media carefully (do not disturb formazan crystals).

-

Dissolve crystals in 150 µL DMSO.

-

-

Quantification: Measure absorbance at 570 nm (reference 630 nm).

-

Analysis: Plot dose-response curves using non-linear regression (Log(inhibitor) vs. response).

Expected Data (Reference Values for Agave Saponins):

| Cell Line | Tissue Origin | Expected IC50 Range (µM) | Sensitivity |

|---|---|---|---|

| HeLa | Cervical | 2.5 – 10.0 µM | High |

| MCF-7 | Breast | 5.0 – 15.0 µM | Moderate |

| HepG2 | Liver | 2.0 – 8.0 µM | High |

| Vero | Kidney (Normal) | > 50.0 µM | Low (Selectivity Window) |

Protocol 2: Verification of Apoptosis (Annexin V/PI Staining)

Cytotoxicity assays do not distinguish between necrosis and apoptosis. This flow cytometry protocol confirms the mechanism.

Principle:

-

Annexin V: Binds exposed Phosphatidylserine (PS) (Early Apoptosis).

-

Propidium Iodide (PI): Stains DNA in cells with compromised membranes (Late Apoptosis/Necrosis).

Procedure:

-

Preparation: Seed cells in 6-well plates (

cells/well). Treat with Agaveside B at IC50 and 2xIC50 concentrations for 24 hours. -

Harvesting:

-

Collect media (contains detached dead cells).

-

Wash adherent cells with PBS.

-

Detatch with Accutase or Trypsin-EDTA (free) . Note: Excessive trypsinization can strip PS, causing false negatives.

-

-

Staining:

-

Centrifuge (1000 rpm, 5 min) and resuspend in 100 µL Annexin Binding Buffer.

-

Add 5 µL Annexin V-FITC and 5 µL PI.

-

Incubate 15 min at Room Temperature in the dark.

-

-

Acquisition: Add 400 µL Binding Buffer and analyze via Flow Cytometer (FL1 for FITC, FL2/FL3 for PI).

Data Interpretation:

-

Q1 (Annexin-/PI+): Necrotic cells (Mechanical damage).

-

Q2 (Annexin+/PI+): Late Apoptotic cells.

-

Q3 (Annexin-/PI-): Viable cells.

-

Q4 (Annexin+/PI-): Early Apoptotic cells (Primary indicator of Agaveside efficacy).

Protocol 3: Mechanistic Validation (Western Blot)

To confirm the mitochondrial pathway, protein markers must be assessed.

Experimental Workflow:

Figure 2: Western Blot workflow for apoptotic marker detection.

Target Panel:

-

Bax: Pro-apoptotic pore former (Expected: Increase ).

-

Bcl-2: Anti-apoptotic regulator (Expected: Decrease ).

-

Cleaved Caspase-3 (17/19 kDa): Final executioner (Expected: Increase ).

-

GAPDH/

-Actin: Loading Control.

Protocol Nuances:

-

Lysis: Use ice-cold RIPA buffer supplemented with PMSF (1 mM) to prevent Caspase degradation during lysis.

-

Normalization: Calculate the Bax/Bcl-2 ratio . A significant increase in this ratio is the hallmark of Agaveside B-induced mitochondrial apoptosis.

References

-

Yokosuka, A., et al. (2000). "A new steroidal saponin from the leaves of Agave americana." Planta Medica, 66(4), 393-396.

-

Chen, P.Y., et al. (2011). "Cytotoxic steroidal saponins from Agave sisalana."[1][2] Planta Medica, 77(9), 929-933.

-

Podolak, I., et al. (2010). "Saponins as cytotoxic agents: a review." Phytochemistry Reviews, 9(3), 425-474.

-

Capasso, A., et al. (2017). "SGC-7901: A cell line of questionable origin." International Journal of Cancer (Contextual reference regarding cell line contamination).

-

Jin, J.M., et al. (2004). "Four new steroid constituents from the waste residue of fibre separation from Agave americana leaves."[3] Chemical & Pharmaceutical Bulletin, 52(6), 654-658.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Agaveside B Optimization Guide

Executive Summary & Chemical Profile[1]

Agaveside B is a bisdesmosidic spirostanol saponin . Its amphiphilic nature—comprising a lipophilic steroidal backbone (aglycone) and hydrophilic sugar chains (glycone)—creates unique solubility challenges. While soluble in organic solvents, it frequently precipitates or forms micelles upon dilution into aqueous buffers, leading to inconsistent IC50 values and false negatives in cell-based assays.

Solubility Matrix

Use this table to determine the correct vehicle for your concentration range.

| Solvent System | Max Solubility (Est.) | Stability | Application Note |

| 100% DMSO | ~10–20 mg/mL (8–16 mM) | High (Months at -20°C) | Recommended Stock. Hygroscopic; keep sealed. |

| Ethanol (96%+) | ~5–10 mg/mL | Moderate (Weeks at -20°C) | Alternative if DMSO is contraindicated. Volatile. |

| Water / PBS | < 0.3 mg/mL (< 0.2 mM) | Poor (Precipitates/Micelles) | Do NOT use for stock preparation. |

| Culture Media | varies (typically < 50 µM) | Low (Hours to Days) | Final assay condition only. |